molecular formula C17H11Cl2NO B1420547 2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride CAS No. 1160264-95-8

2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride

Cat. No. B1420547
M. Wt: 316.2 g/mol
InChI Key: OFSZQPMIOWCWIF-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride” belongs to a class of organic compounds known as quinolines and quinazolines. These are polycyclic aromatic compounds containing a benzene ring fused to a pyridine ring .


Synthesis Analysis

While the specific synthesis process for “2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride” is not available, similar compounds are often synthesized through reactions involving aromatic amines and acyl chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic substitution, due to the presence of the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and refractive index can be measured .

Scientific Research Applications

Photophysical Properties and Computational Investigations

  • A study combined experimental and computational methods to investigate new rhenium tricarbonyl complexes based on bidentate heterocyclic N-N ligands, including derivatives of 2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride. The research focused on the synthesis, characterization, and analysis of the optical properties and electronic structure of these complexes (Albertino et al., 2007).

Formation of Dithioloquinolin-1-ones and Trisulphanes

  • Reactions of 4-methylquinolines with hot thionyl chloride were studied to understand the formation of 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes. This research offers insights into the formation modes and reactions of these products with various reagents (Al-Shaar et al., 1988).

Synthesis and Crystal Structure Analysis

  • The synthesis and crystal structure of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one were explored, providing valuable data on molecular geometry, vibrational analysis, and other chemical properties through computational studies. This research contributes to the understanding of molecular interactions and stability arising from hyperconjugative interactions and charge delocalization (Fatma et al., 2017).

Optoelectronic and Charge Transport Properties

  • A study focused on the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. The research utilized density functional theory to understand the structural, electronic, and optical characteristics of these compounds, highlighting their potential as multifunctional materials (Irfan et al., 2020).

Antihistamine Agent Synthesis and Testing

  • Novel 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one compounds were synthesized and tested for in vivo H1-antihistaminic activity. This research highlights the potential of these compounds as antihistamine agents and their protective properties against histamine-induced bronchospasm (Alagarsamy et al., 2014).

Supramolecular Features Study

  • The molecular structures of two isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined, exploring their crystal packing and weak interactions. This research contributes to the understanding of chiral self-recognition and self-discrimination in crystal packing, as well as spectral features of the compounds (Mandal & Patel, 2018).

Cyclometalated Complexes in One-Pot Oxidation/Suzuki Coupling

  • The study synthesized cyclopalladated 2-(4-bromophenyl)pyridine complexes and investigated their luminescent properties. The application of these complexes in one-pot oxidation/Suzuki coupling reactions for the synthesis of biarylaldehydes was explored, demonstrating the potential of these complexes in organic synthesis and material science (Xu et al., 2014).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of similar compounds. They often include information on toxicity, first aid measures, and precautions for handling and storage .

Future Directions

Research into quinoline and quinazoline derivatives is ongoing, with many studies focusing on their potential therapeutic applications. Future research may explore new synthetic methods, biological activities, and mechanisms of action .

properties

IUPAC Name

2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-4-2-3-5-14(13)20-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSZQPMIOWCWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199377
Record name 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride

CAS RN

1160264-95-8
Record name 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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